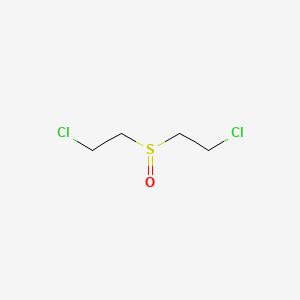

Bis(2-chloroethyl) sulfoxide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

5819-08-9 |

|---|---|

Fórmula molecular |

C4H8Cl2OS |

Peso molecular |

175.08 g/mol |

Nombre IUPAC |

1-chloro-2-(2-chloroethylsulfinyl)ethane |

InChI |

InChI=1S/C4H8Cl2OS/c5-1-3-8(7)4-2-6/h1-4H2 |

Clave InChI |

NOMHBBFEJSVGSC-UHFFFAOYSA-N |

SMILES |

C(CCl)S(=O)CCCl |

SMILES canónico |

C(CCl)S(=O)CCCl |

Otros números CAS |

5819-08-9 |

Pictogramas |

Irritant |

Solubilidad |

0.07 M |

Origen del producto |

United States |

Synthetic Pathways and Mechanistic Aspects of Bis 2 Chloroethyl Sulfoxide Formation

Oxidative Synthesis of Bis(2-chloroethyl) Sulfoxide (B87167) from Bis(2-chloroethyl) Sulfide (B99878)

The most direct route to bis(2-chloroethyl) sulfoxide is through the selective oxidation of the sulfur atom in bis(2-chloroethyl) sulfide. This transformation is critical as it significantly alters the chemical properties of the molecule. The challenge in this synthesis lies in achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone, bis(2-chloroethyl) sulfone. wikipedia.orgresearchgate.netnih.gov

A variety of stoichiometric oxidants have been investigated for the conversion of bis(2-chloroethyl) sulfide to its sulfoxide. These reagents provide a single-use source of oxygen for the reaction.

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its "green" nature, with water being the only byproduct. nih.gov The reaction is often performed in the presence of a catalyst or in a solvent system that promotes selective oxidation. For instance, the use of glacial acetic acid with hydrogen peroxide has been shown to be an effective system for the selective oxidation of various sulfides to sulfoxides at room temperature, achieving high yields. nih.gov

Other stoichiometric reagents include organic peroxides and halogens. However, controlling the reaction to prevent the formation of the sulfone byproduct can be challenging and often requires careful control of reaction conditions such as temperature, reaction time, and the molar ratio of the oxidant. nih.gov

Table 1: Comparison of Stoichiometric Oxidation Methods

| Oxidant System | Conditions | Selectivity for Sulfoxide | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Room Temperature | High | 90-99% | nih.gov |

| Dimethyl Sulfoxide | Not Specified | High | Not Specified | acs.org |

Catalytic methods are often preferred for sulfide oxidation due to their efficiency and the ability to use milder oxidants under more controlled conditions. These methods can be broadly categorized into transition metal catalysis, photo-catalysis, and enzymatic catalysis.

Transition metal complexes are widely used as catalysts for the selective oxidation of sulfides. nih.govresearchgate.net Metals such as titanium, vanadium, molybdenum, and iron have shown significant catalytic activity. researchgate.net These catalysts can activate oxidants like hydrogen peroxide or organic peroxides, facilitating the transfer of an oxygen atom to the sulfur center of the sulfide. nih.gov

For example, vanadium complexes, such as those with salan ligands, have been demonstrated to catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high yields and enantioselectivity. researchgate.net The choice of the metal, its ligand environment, and the oxidant are crucial in determining the selectivity and efficiency of the catalytic system. The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which then acts as the active oxidant.

Photo-catalysis offers a mild and selective method for the oxidation of sulfides, often utilizing visible or UV light to generate a highly reactive oxygen species. A common approach involves the use of a photosensitizer that, upon irradiation, generates singlet oxygen (¹O₂) from ground-state molecular oxygen (³O₂). beilstein-journals.orgrsc.orgnih.gov Singlet oxygen is an electrophilic oxidant that can selectively oxidize the electron-rich sulfur atom of bis(2-chloroethyl) sulfide to the sulfoxide. beilstein-journals.orgrsc.orgnih.gov

Metal-Organic Frameworks (MOFs) incorporating photosensitive linkers, such as pyrene-based NU-1000 and NU-400, have been shown to be highly effective heterogeneous photocatalysts. beilstein-journals.orgrsc.orgnih.gov These materials can generate singlet oxygen under irradiation with UV or visible light, leading to the rapid and selective conversion of sulfide simulants like 2-chloroethyl ethyl sulfide (CEES) to the corresponding sulfoxide with no over-oxidation to the sulfone. beilstein-journals.orgrsc.org For instance, NU-400 demonstrated a half-life of 13.5 minutes for the conversion of CEES to its sulfoxide in air. beilstein-journals.orgnih.gov

Another class of photosensitizers includes BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes. nih.govacs.org When incorporated into polymer coatings and fabrics, these dyes can generate singlet oxygen under visible light, effectively converting bis(2-chloroethyl) sulfide to the sulfoxide. nih.govacs.org

Table 2: Performance of Selected Photo-catalytic Systems for Sulfide Oxidation

| Photocatalyst | Simulant Used | Light Source | Half-life | Key Finding | Reference |

|---|---|---|---|---|---|

| NU-1000 (MOF) | CEES, HD | UV LED | Not Specified | Effective for both simulant and actual agent without sulfone formation. | rsc.org |

| NU-400 (MOF) | CEES | Air | 13.5 min | Highly efficient singlet oxygen generation and conversion in air. | beilstein-journals.orgnih.gov |

| BODIPY dyes | Sulfur Mustard | Visible Light | As low as 0.8 min | Rapid decontamination on functionalized materials. | nih.gov |

| Al₁₃–TCPP | CEES | Visible Light | 14.7 min (in methanol-water) | High quantum yield of singlet oxygen and good reusability. | rsc.org |

Enzymatic and bio-inspired catalytic systems provide highly selective and environmentally benign routes for sulfide oxidation. Enzymes such as chloroperoxidase can catalyze the oxidation of thioethers to sulfoxides with high specificity. Bio-inspired catalysts often mimic the active sites of these enzymes, employing metal complexes with organic ligands to achieve similar reactivity. These systems typically use mild oxidants like hydrogen peroxide and operate under ambient conditions, minimizing the risk of over-oxidation and the formation of unwanted byproducts.

Catalytic Oxidation Methodologies for Selective Sulfoxide Formation

Formation of this compound as a Degradation Product

This compound can also be formed as a degradation product of bis(2-chloroethyl) sulfide in various environments. This process is significant for understanding the environmental fate and persistence of the parent compound.

On surfaces like concrete, bis(2-chloroethyl) sulfide can degrade over time to form a variety of products, including the sulfoxide. researchgate.netdaneshyari.comnih.gov Studies have shown that in the presence of moisture, bis(2-chloroethyl) sulfide on concrete can be converted to this compound, which was observed in extracts within 24 hours. researchgate.netdaneshyari.com The degradation pathways can be complex, involving both hydrolysis and oxidation reactions. The formation of sulfonium (B1226848) ions is also a key intermediate step in the degradation process on various matrices. researchgate.netdtic.mil

Hydrolysis is a primary degradation pathway for bis(2-chloroethyl) sulfide in aqueous environments, leading to products like thiodiglycol (B106055). dtic.milnih.gov However, oxidative processes can occur concurrently, especially in the presence of oxidizing agents or under conditions that promote oxidation, leading to the formation of the sulfoxide.

Environmental and Chemical Degradation Pathways of Bis(2-chloroethyl) Sulfide Yielding Sulfoxide

This compound is a significant oxidation product of its parent compound, bis(2-chloroethyl) sulfide, also known as sulfur mustard. The formation of the sulfoxide occurs through various environmental and chemical degradation pathways where the sulfur atom of the sulfide is oxidized.

Environmental Degradation:

In environmental settings, the degradation of bis(2-chloroethyl) sulfide can lead to the formation of this compound. The persistence and transformation of sulfur mustard are highly dependent on environmental conditions such as the presence of moisture and the nature of the substrate. For instance, studies on the degradation of bis(2-chloroethyl) sulfide on concrete, an environmentally relevant substrate, have shown that this compound is among the products formed. In extraction experiments from concrete monoliths, the sulfoxide was observed within 24 hours of application researchgate.netnih.gov. This indicates that oxidative processes can occur relatively quickly on certain surfaces. The degradation on concrete is complex, also yielding other products such as vinyl species, sulfonium ions, and 1,4-oxathiane (B103149) researchgate.netnih.govdtic.mil. While sulfur mustard can persist for long periods in dry conditions, the addition of water typically induces degradation, which can last for several months and primarily forms sulfonium salts in matrices like sand and soil researchgate.net.

Chemical Degradation (Oxidation):

The conversion of bis(2-chloroethyl) sulfide to its corresponding sulfoxide is a classic chemical oxidation reaction. This transformation can be achieved using various oxidizing agents and catalytic systems. The goal is often the selective oxidation to the sulfoxide without further oxidation to the less toxic bis(2-chloroethyl) sulfone wikipedia.org.

Common laboratory and industrial oxidants capable of this conversion include hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO) acs.orgacs.org. The reaction is often facilitated by catalysts to improve efficiency and selectivity. For example, research has demonstrated that carbon impregnated with a vanadium/ruthenium mixture can effectively oxidize sulfur mustard to the sulfoxide dtic.mil. More advanced catalytic systems, such as isostructural heteronode nano-polyoxometalate clusters ({Mo₇₂M₃₀}), have been studied for the catalytic degradation of sulfur mustard simulants like 2-chloroethyl ethyl sulfide (CEES). Using hydrogen peroxide as a green oxidant, these catalysts can convert CEES into the corresponding nontoxic 2-chloroethyl ethyl sulfoxide with high selectivity acs.org.

Kinetic Studies of Sulfoxide Formation during Degradation Processes

Kinetic studies provide insight into the rate and mechanism of the formation of this compound from its sulfide precursor. The oxidation of sulfur mustard and its simulants has been shown to follow specific reaction kinetics, which can be influenced by the catalyst and reaction conditions.

In a study on the selective oxidation of the simulant 2-chloroethyl ethyl sulfide (CEES) in an aqueous medium, the degradation process was found to conform to first-order reaction kinetics acs.org. The research utilized four different isostructural nano-polyoxometalate clusters ({Mo₇₂M₃₀} where M = V, Cr, Fe, and Mo) as catalysts with hydrogen peroxide as the oxidant. The kinetic constant of the reactions varied depending on the nodal metal in the catalyst, indicating a difference in catalytic activity acs.org. The order of activity for the degradation of CEES was determined to be V > Cr > Fe > Mo acs.org.

| Catalyst ({Mo₇₂M₃₀}) | Kinetic Constant (k, min⁻¹) |

|---|---|

| M = V | 0.56 |

| M = Cr | 0.53 |

| M = Fe | 0.47 |

| M = Mo | 0.44 |

Data sourced from a 2022 study on the selective oxidation of CEES in aqueous media. acs.org

The efficiency of these catalysts was also demonstrated by the high degradation rates achieved in a short period. After just 5 minutes of reaction, the degradation rates were 97.01% for the vanadium-based catalyst and over 90% for the others. The catalysts also showed good reusability, with only a slight decrease in conversion rates after five cycles while maintaining over 99% selectivity for the sulfoxide product acs.org.

| Catalyst ({Mo₇₂M₃₀}) | Degradation Rate (after 5 min) | Conversion Rate (after 5 cycles) |

|---|---|---|

| M = V | 97.01% | 93.41% |

| M = Cr | 90.56% | 90.50% |

| M = Fe | 90.26% | 90.13% |

| M = Mo | 90.56% | 89.70% |

Data sourced from a 2022 study on the selective oxidation of CEES in aqueous media. acs.org

While the hydrolysis of bis(2-chloroethyl) sulfide is a competing degradation pathway, its kinetics can be more complex. Studies have shown that the hydrolysis of CEES can deviate from expected first-order behavior due to the formation of intermediate sulfonium salts, which can affect the reaction mechanism as the process continues acs.orgresearchgate.net.

Chemical Structure, Reactivity, and Transformation Mechanisms of Bis 2 Chloroethyl Sulfoxide

Conformational Analysis and Stereochemical Considerations of Bis(2-chloroethyl) Sulfoxide (B87167)

The three-dimensional arrangement of atoms in bis(2-chloroethyl) sulfoxide and the spatial orientation of its stereoisomers are critical to understanding its reactivity.

Computational chemistry provides valuable insights into the stable conformations of this compound. Energy minimization calculations, often employing methods like those available in the Materials Studio suite of programs, are used to predict the most energetically favorable three-dimensional structures. tandfonline.comopen.ac.uk These computational models help in understanding the molecule's geometry and the rotational barriers around its single bonds. For instance, model structures can be generated by assembling repeating units and then performing energy minimization to identify persistent pores and other structural features. tandfonline.comopen.ac.uk

Spectroscopic techniques are instrumental in characterizing the conformations of this compound in various physical states.

Infrared (IR) Spectroscopy : Vapor-phase infrared (IR) spectroscopy has been used to measure the absorptivity coefficient of bis(2-chloroethyl) sulfide (B99878), the parent compound of the sulfoxide. dtic.mildtic.mil Similar techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, can be applied to this compound to identify its characteristic vibrational modes in the gas, liquid, and solid phases. rsc.org These spectra provide information about the stretching and bending of bonds, which can differ between conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the structure of this compound and its reaction products. dtic.milresearchgate.netdtic.milnorthwestern.edu Chemical shifts in the NMR spectrum are sensitive to the electronic environment of the carbon atoms, which is influenced by the molecule's conformation. For example, in studies of related compounds, distinct chemical shifts have been identified for various degradation products, allowing for their identification and quantification. dtic.milnorthwestern.edu

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The NIST WebBook provides mass spectral data for bis(β-chloroethyl) sulfoxide, showing its characteristic fragmentation pattern under electron ionization. nist.gov

Reaction Kinetics and Mechanisms of this compound

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the sulfoxide group and the presence of the two chloroethyl groups.

The hydrolysis of this compound is a key degradation pathway. While the hydrolysis of its parent compound, bis(2-chloroethyl) sulfide (sulfur mustard), has been extensively studied, the hydrolysis of the sulfoxide is less documented in the provided search results. publish.csiro.aupublish.csiro.augrafiati.comchemicalpapers.com For sulfur mustard, hydrolysis proceeds through two consecutive first-order reactions to form 2-hydroxyethyl 2-chloroethyl sulfide and then thiodiglycol (B106055). publish.csiro.aupublish.csiro.au The rate constants for these reactions in water at 25°C have been estimated. publish.csiro.aupublish.csiro.augrafiati.com The hydrolysis of the sulfoxide is expected to be slower than that of the sulfide due to the deactivating effect of the sulfoxide group on intramolecular nucleophilic attack. dtic.mil

A major pathway for the degradation of bis(2-chloroethyl) sulfide involves non-enzymatic hydrolysis to produce thiodiglycol. elsevierpure.com In some biological systems, a minor pathway involves the cleavage of the sulfide bond before hydrolytic dechlorination, resulting in chloroethanol and chloromercaptoethane. elsevierpure.com

This compound can react with various nucleophiles. The electron-withdrawing sulfoxide group makes the β-carbon atoms susceptible to nucleophilic attack. However, compared to its parent sulfide, the sulfoxide is less reactive towards intramolecular substitution. publish.csiro.au Reactions with strong nucleophiles can lead to substitution of the chlorine atoms. For instance, studies on sulfur mustard and its analogs show reactions with nucleophiles like purine (B94841) derivatives, where the rate-determining step is the dissociation of the chloride ion to form a cyclic episulfonium ion. nih.govacs.org This intermediate then reacts with available nucleophiles. nih.govacs.org While the sulfoxide does not form an episulfonium ion as readily, direct nucleophilic substitution at the carbon bearing the chlorine is a possible reaction pathway.

In the presence of a base, this compound can undergo elimination reactions to form vinyl sulfoxide derivatives. publish.csiro.au The electron-withdrawing sulfoxide group increases the acidity of the hydrogen atoms on the carbon atoms beta to the leaving group (chlorine), facilitating their removal by a base. publish.csiro.au This contrasts with the parent sulfide, which primarily undergoes substitution reactions under similar conditions. publish.csiro.au The reaction of this compound with hydroxide (B78521) ion in an aqueous solution leads to the elimination of HCl and the formation of the corresponding alkene. publish.csiro.au For example, the reaction of bis(2-chloroethyl) sulfone, a related compound, with a base results in the formation of the toxic vesicant divinyl sulfone. publish.csiro.au Similarly, the reaction of 2-chloroethyl sulfides with decontaminating agent DS2, which contains a strong base, results in rapid dehydrohalogenation to form vinyl elimination products. dtic.mil

Oxidation of this compound to Bis(2-chloroethyl) Sulfone

The oxidation of this compound results in the formation of bis(2-chloroethyl) sulfone. This transformation represents a further oxidation of the sulfur atom, which is already in a +4 oxidation state in the sulfoxide, to a +6 state in the sulfone. While the initial oxidation of the parent sulfide, bis(2-chloroethyl) sulfide, to the sulfoxide is a common detoxification pathway, the subsequent oxidation to the sulfone is often considered an "overoxidation" as the resulting sulfone is also a toxic compound. nih.govnih.gov

The conversion of the sulfoxide to the sulfone can be accomplished using various oxidizing agents. For instance, laboratory synthesis has utilized hydrogen peroxide (H₂O₂) to facilitate this oxidation. tandfonline.com When bis(2-chloroethyl) sulfide is present in an aqueous environment, it can undergo hydrolysis and subsequent oxidation, leading to the formation of both the sulfoxide and the sulfone. who.int

Electrochemical studies have also shed light on this transformation. On a bare platinum electrode, the oxidation of bis(2-chloroethyl) sulfide occurs in two distinct steps. The first oxidation peak, observed at a potential of +1.02 V, corresponds to the formation of this compound. A second oxidation peak appears at a higher potential of +1.27 V, which is attributed to the oxidation of the sulfoxide to bis(2-chloroethyl) sulfone. This clear separation of oxidation potentials provides a method to distinguish between the two compounds.

The hydrolysis product of bis(2-chloroethyl) sulfide, known as thiodiglycol, undergoes a similar two-step oxidation process. It is first gradually oxidized in water to its sulfoxide form, and with further exposure to oxidizing conditions, such as in the presence of sunlight, it transforms into the corresponding sulfone. ntis.gov

Table 1: Electrochemical Oxidation Potentials

| Compound/Transformation | Oxidation Potential (V) |

|---|---|

| Bis(2-chloroethyl) sulfide to Sulfoxide | +1.02 |

| This compound to Sulfone | +1.27 |

Data derived from electrochemical studies on a platinum electrode.

Identification and Characterization of Reaction Intermediates

The chemical reactivity of this compound and its parent compound, bis(2-chloroethyl) sulfide, is largely governed by the formation of transient, highly reactive intermediates. The identification and characterization of these species are crucial for understanding the mechanisms of their various reactions.

Sulfonium (B1226848) Ion Formation in Reaction Sequences

A key feature in the chemistry of bis(2-chloroethyl) sulfide is its propensity to form a cyclic sulfonium ion. This process involves an intramolecular cyclization where the sulfur atom acts as a nucleophile, displacing a chloride ion from one of the chloroethyl side chains. researchgate.netnih.gov This reaction results in a strained, three-membered ring containing a positively charged sulfur atom, known as an episulfonium ion. researchgate.net This intermediate is a potent electrophile. researchgate.net

The formation of this cyclic sulfonium ion is often the initial, rate-determining step in the hydrolysis of bis(2-chloroethyl) sulfide. dtic.mil During the degradation of the parent sulfide on surfaces like concrete, various sulfonium ion intermediates, such as H-2TG and O(CH₂CH₂)₂S⁺CH₂CH₂OH, have been identified using techniques like solid-state nuclear magnetic resonance (NMR). dtic.milresearchgate.netdaneshyari.com

While the formation of sulfonium ions from the parent sulfide is well-documented, the involvement of similar intermediates in reactions of the sulfoxide can be inferred through mechanisms like the Pummerer rearrangement. The Pummerer rearrangement is a classic reaction of sulfoxides, which, in the presence of an activating agent (like acetic anhydride), can transform into an electrophilic sulfur species known as a thionium (B1214772) (or sulfenium) ion. wikipedia.orgnumberanalytics.com This intermediate effectively makes the α-carbon susceptible to attack by nucleophiles. wikipedia.org This reaction pathway illustrates how the sulfoxide functional group can generate reactive, electrophilic intermediates analogous in reactivity to sulfonium ions. acs.org

Table 2: Key Reaction Intermediates

| Precursor Compound | Intermediate Species | Method of Formation |

|---|---|---|

| Bis(2-chloroethyl) sulfide | Cyclic episulfonium ion | Intramolecular cyclization (chloride displacement) |

Role of Intermediate Species in Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound and related compounds is critically dependent on understanding the role of the intermediate species formed. The sulfonium ion, being a powerful electrophile, is central to the toxicological and degradative pathways of its parent sulfide. researchgate.netresearchgate.net

Once formed, the episulfonium ion is highly susceptible to attack by a wide range of nucleophiles. researchgate.net In biological systems, this includes nucleophilic sites on biomolecules. For example, it readily alkylates DNA, leading to strand breaks and cell death, which is a primary mechanism of its toxicity. nih.gov In environmental degradation, the intermediate sulfonium ions react with water to form hydrolysis products like thiodiglycol and 1,4-oxathiane (B103149). dtic.mil The study of these final products helps to indirectly confirm the transient existence and reactivity of the sulfonium intermediates.

The characterization of these intermediates is challenging due to their high reactivity and short lifetimes. Their existence is often inferred from kinetic studies and the analysis of stable end-products. researchgate.net For example, the identification of sulfonium ion-derived products through methods like gas chromatography-mass spectrometry (GC-MS) provides indirect but compelling evidence for their formation during a reaction sequence. researchgate.net The study of these intermediates is therefore essential for predicting reaction products, understanding toxicity, and developing effective decontamination strategies.

Advanced Analytical Methodologies for Detection and Characterization of Bis 2 Chloroethyl Sulfoxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Bis(2-chloroethyl) sulfoxide (B87167) from complex matrices and determining its concentration. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols

Gas chromatography combined with mass spectrometry (GC/MS) is a cornerstone for the analysis of sulfur mustard and its metabolites, including the sulfoxide. rsc.orgcdc.gov The technique offers excellent separation efficiency and definitive identification based on mass-to-charge ratio and fragmentation patterns. Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for trace-level detection in complex biological or environmental samples. cdc.gov

Protocols for the analysis of Bis(2-chloroethyl) sulfoxide typically involve a capillary GC column, such as one with a non-polar stationary phase like DB-1 or OV-1. nist.gov The analysis is performed with a temperature ramp to ensure the separation of the analyte from other related compounds. nist.gov

Table 1: Representative GC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Capillary | Capillary |

| Stationary Phase | OV-1 | DB-1 |

| Column Length | 15 m | 15 m |

| Column Diameter | 0.32 mm | 0.32 mm |

| Film Thickness | 0.25 µm | 0.25 µm |

| Carrier Gas | Helium | Helium |

| Initial Temperature | 50°C (2 min hold) | 50°C (2 min hold) |

| Temperature Ramp | 10 K/min | 10 K/min |

| Final Temperature | 280°C (10 min hold) | 300°C (5 min hold) |

| Retention Index (I) | 1367 | 1367 |

Data sourced from D'agostino and Provost, 1988 and Kostiainen, 2000. nist.gov

In mass spectrometry, either electron impact (EI) or chemical ionization (CI) can be used. EI provides characteristic fragmentation patterns that aid in structural identification. For this compound, the mass spectrum reveals key fragments that confirm its molecular structure.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a valuable alternative to GC, especially for analyzing aqueous samples without the need for extensive sample preparation like extraction or derivatization. cdc.gov However, a significant challenge in analyzing this compound and related hydrolysis products is their lack of a strong UV-absorbing or fluorescent chromophore, making detection with common HPLC detectors difficult. dtic.mil

To overcome this, HPLC is often coupled with more universal or specific detectors. One powerful approach is coupling reversed-phase HPLC with inductively coupled plasma mass spectrometry (ICP-MS) for element-specific detection of sulfur. nih.gov This method allows for the identification and screening of various sulfur-containing degradation products. nih.gov More commonly, HPLC is interfaced with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for quantifying the target analyte in complex matrices like whole blood. au.dknih.gov An isotope-dilution LC-MS/MS method has been developed for the simultaneous quantification of sulfur mustard and its oxidation products, including the sulfoxide. nih.gov

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatography. For this compound and related compounds, derivatization can enhance volatility for GC analysis or introduce a chromophore for UV detection in HPLC. cdc.govdtic.mil

For GC-MS analysis, thiodiglycol (B106055), a related hydrolysis product, is often derivatized using reagents like heptafluorobutyric anhydride (B1165640) or by forming bis(pentafluorobenzoyl) derivatives to improve its chromatographic behavior and detection limits. cdc.gov A similar strategy can be applied to other polar metabolites.

For HPLC analysis, a pre-column derivatization technique can be employed. For instance, non-chromophoric sulfides can be reacted with reagents like chloramine-B or chloramine-T to form arylsulfonylsulfilimine derivatives. dtic.mil These derivatives are strongly UV-absorbing, allowing for sensitive detection and quantification by reverse-phase HPLC with a standard UV detector. dtic.mil

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provide detailed information about the molecular framework and specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of chemical compounds. Both ¹H (proton) and ¹³C NMR provide information on the chemical environment of each atom, allowing for unambiguous structural assignment.

Table 2: Representative ¹H and ¹³C NMR Data for the Analog 2-Chloroethyl Ethyl Sulfoxide (CEESO) in CD₃OD

| Nucleus | Chemical Shift (δ) ppm |

|---|---|

| ¹H NMR | Data not explicitly provided in search results |

| ¹³C NMR | Peaks matching pure CEESO were identified nih.gov |

Data based on findings from Liu et al., 2016. rsc.orgnih.gov

NMR analysis was instrumental in a study monitoring the selective oxidation of a sulfur mustard simulant (CEES) to its sulfoxide (CEESO), confirming that CEESO was the sole product without over-oxidation to the sulfone. nih.gov

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a material. It is particularly useful for identifying specific functional groups. For this compound, a key feature in its Raman spectrum would be the characteristic stretching vibration of the sulfoxide (S=O) bond. This bond typically exhibits a strong Raman band in the 1000-1100 cm⁻¹ region.

Analysis of the Raman spectrum would also reveal vibrations associated with other parts of the molecule, such as C-S stretching, C-Cl stretching, and various CH₂ bending and rocking modes. This detailed vibrational fingerprint can be used for definitive identification and to distinguish the sulfoxide from its parent sulfide (B99878) (which lacks the S=O bond) and its corresponding sulfone (which has two S=O bonds and would show symmetric and asymmetric stretching modes). While specific experimental Raman spectra for this compound are not widely reported, the technique remains a powerful potential tool for its characterization.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous molecular characterization of this compound. Unlike nominal mass spectrometry, HRMS provides accurate mass measurements with high resolution, enabling the determination of elemental compositions and the differentiation of isobars, which is critical for confident identification. chromatographyonline.comnih.gov

The accurate mass measurement of the protonated molecule of this compound ([M+H]⁺) allows for the calculation of its elemental formula with a high degree of certainty. This capability is crucial in distinguishing the target analyte from matrix components or other compounds with the same nominal mass. For instance, the ability to achieve mass accuracy in the parts-per-billion range significantly enhances the confidence in metabolite identification and structural elucidation.

Tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments provide invaluable structural information through the analysis of fragmentation patterns. While specific fragmentation pathways for this compound are not extensively detailed in publicly available literature, general fragmentation behaviors of sulfoxides can be inferred. The fragmentation of sulfoxide-containing compounds is known to be influenced by the chemical environment of the sulfoxide group.

Key fragmentation pathways for protonated this compound would likely involve cleavages of the carbon-sulfur bonds and rearrangements involving the oxygen atom. The study of fragmentation patterns of structurally similar compounds can provide insights into the expected product ions. The high-resolution capability ensures that the measured mass of each fragment ion can be used to determine its elemental composition, aiding in the elucidation of the fragmentation mechanism.

The table below illustrates the theoretical accurate masses of potential fragment ions of this compound, which would be targeted in HRMS analysis.

| Ion Formula | Nominal Mass (m/z) | Accurate Mass (m/z) |

| [C4H9Cl2OS]⁺ | 175 | 174.9700 |

| [C2H4ClS(O)H]⁺ | 95 | 94.9722 |

| [C2H4Cl]⁺ | 63 | 63.0079 |

This table is illustrative and based on theoretical calculations.

Analytical Method Development in Complex Environmental and Synthetic Matrices

The development of robust analytical methods for the detection and quantification of this compound in complex matrices such as soil, water, and synthetic reaction mixtures presents significant challenges. These challenges stem from the compound's polarity, potential for thermal degradation, and the presence of interfering substances.

The efficiency of the extraction and sample preparation steps is paramount for the reliable analysis of this compound. The choice of method depends heavily on the nature of the sample matrix.

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques. In LLE, the choice of an appropriate organic solvent is critical. Solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) have been used for the extraction of related, less polar compounds from water. nih.gov However, for the more polar sulfoxide, a more polar solvent or a salting-out agent may be necessary to achieve adequate extraction efficiency. SPE offers an alternative with the potential for higher analyte concentration and sample cleanup. The selection of the sorbent material is crucial; reverse-phase sorbents (e.g., C18) are often used for the extraction of polar to moderately polar compounds from aqueous matrices.

The extraction of this compound from solid matrices like soil is more complex due to strong analyte-matrix interactions. Solvent extraction, often assisted by sonication or pressurized liquid extraction, is a common approach. The choice of solvent is critical, with more polar solvents generally being more effective for polar analytes. For the related compound bis(2-chloroethyl) sulfide, various solvents including diethyl ether, 2-chloropropane, acetonitrile, hexane, and acetone (B3395972) have been investigated for extraction from matrices with high sorption activity. researchgate.net For the more polar sulfoxide, a solvent system with a higher polarity, such as a mixture of acetone and water, might be more appropriate.

Solid-phase microextraction (SPME) has emerged as a solvent-free alternative for sample preparation. For the parent compound, bis(2-chloroethyl) sulfide, in soil, polyacrylate and carbowax-divinylbenzene fiber coatings have shown good performance. nih.govresearchgate.net The addition of water to soil samples was found to enhance the sensitivity of SPME sampling. nih.gov Similar approaches could be optimized for the sulfoxide.

The following table summarizes potential extraction techniques for this compound from different matrices.

| Matrix | Extraction Technique | Key Parameters |

| Water | Liquid-Liquid Extraction (LLE) | Solvent choice (e.g., ethyl acetate, dichloromethane with salting out), pH adjustment |

| Water | Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18, polymeric), elution solvent |

| Soil | Solvent Extraction | Solvent choice (e.g., acetone, acetonitrile, methanol), extraction method (sonication, PLE) |

| Soil | Solid-Phase Microextraction (SPME) | Fiber coating, extraction temperature and time, matrix modifiers (e.g., water) |

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, are a significant challenge in the analysis of complex samples. bataviabiosciences.com These effects can lead to either suppression or enhancement of the analyte signal, impacting the accuracy and precision of the analytical method. Several strategies can be employed to mitigate matrix effects and enhance the sensitivity of this compound detection.

Thorough sample cleanup during the extraction and preparation steps is the first line of defense against matrix interference. This can be achieved through techniques such as SPE, which can effectively remove a significant portion of interfering compounds.

Chromatographic separation plays a crucial role in separating the analyte from matrix components. The use of high-efficiency liquid chromatography (LC) columns and optimized gradient elution programs can resolve the target analyte from many interfering substances.

The choice of ionization source and its parameters in mass spectrometry can also influence the extent of matrix effects. Atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

For enhancing sensitivity, derivatization is a powerful technique, particularly for gas chromatography (GC) analysis. weber.hujfda-online.comsemanticscholar.org Derivatization can improve the volatility and thermal stability of the analyte, as well as introduce functionalities that enhance its detectability. For a polar compound like this compound, silylation is a common derivatization approach that replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility and improving chromatographic peak shape. sigmaaldrich.comnih.gov The use of fluorinated derivatizing agents can significantly enhance sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). jfda-online.com

In LC-MS, sensitivity can be enhanced by optimizing mobile phase composition and ionization source conditions. chromatographyonline.com The use of mobile phase additives that promote analyte ionization can significantly boost the signal. Additionally, derivatization can be employed to introduce a permanently charged group or a group with high proton affinity, thereby increasing ionization efficiency in ESI-MS. chemrxiv.org

The following table outlines strategies for interference mitigation and sensitivity enhancement in the analysis of this compound.

| Strategy | Technique | Principle |

| Interference Mitigation | Sample Cleanup (e.g., SPE) | Removal of interfering matrix components prior to analysis. |

| Interference Mitigation | High-Resolution Chromatography | Separation of the analyte from co-eluting interferences. |

| Interference Mitigation | Stable Isotope Dilution | Use of an isotopically labeled internal standard to compensate for matrix effects. |

| Sensitivity Enhancement | Derivatization (for GC) | Increased volatility and improved chromatographic properties. Introduction of electron-capturing groups for ECD. |

| Sensitivity Enhancement | Derivatization (for LC-MS) | Introduction of a readily ionizable group to enhance ESI response. |

| Sensitivity Enhancement | Optimized MS Conditions | Fine-tuning of ionization source parameters (e.g., voltages, gas flows, temperature) to maximize analyte signal. |

Computational Chemistry and Theoretical Modeling of Bis 2 Chloroethyl Sulfoxide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Bis(2-chloroethyl) sulfoxide (B87167). These methods provide a detailed picture of the molecule's electronic landscape, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular structure and properties of organosulfur compounds. While specific DFT studies exclusively focused on Bis(2-chloroethyl) sulfoxide are not extensively available in publicly accessible literature, the principles of DFT allow for accurate predictions of its key characteristics.

DFT calculations would typically be employed to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Such studies would reveal the three-dimensional arrangement of the atoms, including the pyramidal geometry around the sulfur atom characteristic of sulfoxides.

Furthermore, DFT can be used to calculate a range of electronic properties that are crucial for understanding the molecule's behavior. These properties include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Molecular Properties of this compound from Conceptual DFT

| Property | Predicted Value/Characteristic | Significance |

| Molecular Geometry | Pyramidal at the sulfur atom | Influences intermolecular interactions and packing in condensed phases. |

| Key Bond Lengths | S=O, S-C, C-Cl, C-C, C-H | Determine the overall size and shape of the molecule. |

| Key Bond Angles | O=S-C, C-S-C, S-C-C, Cl-C-C | Define the spatial relationship between different functional groups. |

| Dipole Moment | Non-zero | Indicates the polar nature of the molecule, affecting its solubility and intermolecular forces. |

| HOMO Energy | Localized on the sulfoxide group | Represents the ability to donate electrons; site of initial oxidation. |

| LUMO Energy | Distributed over the chloroethyl groups | Represents the ability to accept electrons; potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

This table represents conceptually predicted data based on general principles of DFT applied to similar sulfoxide compounds, in the absence of specific literature data for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful for exploring the energetic landscape of a molecule. For this compound, these methods can be used to perform a conformational analysis, identifying various stable conformers and the energy barriers between them.

The rotation around the C-S and C-C bonds gives rise to different spatial arrangements of the chloroethyl groups relative to the sulfoxide moiety. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can precisely calculate the relative energies of these conformers. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules or surfaces.

A comprehensive energetic landscape would map out the potential energy surface, highlighting the global minimum energy structure as well as local minima and the transition states that connect them. This provides a detailed understanding of the molecule's dynamic behavior. Due to the computational cost of high-level ab initio methods, such studies on a molecule of this size would be challenging but would provide the most accurate theoretical description of its conformational preferences.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into processes that occur on timescales from picoseconds to microseconds.

The interaction of this compound with adsorbent materials is a critical area of research, particularly for applications in detection and decontamination. Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great promise for the capture of chemical warfare agents and their degradation products.

While specific MD simulation studies on the interaction of this compound with MOFs are not widely reported, research on the related compound, bis(2-chloroethyl) sulfide (B99878), provides a strong basis for understanding these interactions. MD simulations can be used to model the diffusion of this compound into the pores of a MOF and to identify the preferential binding sites.

These simulations can elucidate the nature of the intermolecular forces at play, which may include van der Waals interactions, hydrogen bonding (if applicable with functionalized MOFs), and electrostatic interactions between the polar sulfoxide group and the metal nodes or organic linkers of the MOF. By calculating the binding energy, MD simulations can help in the rational design of new MOF structures with enhanced affinity and selectivity for this compound.

Table 2: Potential Insights from MD Simulations of this compound in MOFs

| Simulation Aspect | Information Gained | Potential Application |

| Adsorption Isotherms | Quantification of the amount of sulfoxide adsorbed at different pressures. | Design of efficient filtration and capture materials. |

| Diffusion Coefficients | Rate of movement of the sulfoxide within the MOF pores. | Understanding the kinetics of adsorption and release. |

| Binding Site Analysis | Identification of the specific atoms or functional groups in the MOF that interact with the sulfoxide. | Optimization of MOF chemistry for stronger binding. |

| Radial Distribution Functions | Probabilistic description of the distance between sulfoxide atoms and MOF atoms. | Detailed structural characterization of the adsorbed state. |

This table outlines the potential data that could be generated from MD simulations, based on studies of similar guest-host systems.

MD simulations are also well-suited to investigate the phase behavior and transport properties of this compound in its pure form and in mixtures. By simulating the compound at different temperatures and pressures, it is possible to predict its phase diagram, including melting and boiling points.

Transport properties such as viscosity and self-diffusion coefficients can also be calculated from MD simulations. These properties are essential for understanding how the compound will behave in a macroscopic system, for example, how it will spread on a surface or move through a porous medium.

Simulations of this compound in different solvents can provide insights into its solubility and the thermodynamics of solvation. This is particularly relevant for understanding its environmental fate and for developing effective decontamination solutions. The interactions between the sulfoxide and solvent molecules can be analyzed in detail, revealing the formation of solvation shells and the energetic contributions to the dissolution process.

Theoretical Prediction and Elucidation of Reaction Mechanisms

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, identify intermediates and transition states, and calculate reaction rates.

The oxidation of the corresponding sulfide to the sulfoxide is a key reaction. Theoretical studies can model this process to understand the role of different oxidizing agents and catalysts. Furthermore, the potential for further oxidation of the sulfoxide to the corresponding sulfone, a more toxic compound, can be investigated. Understanding the thermodynamics and kinetics of these competing oxidation pathways is crucial for developing selective decontamination strategies.

Hydrolysis is another important degradation pathway. Theoretical calculations can map out the reaction mechanism of the hydrolysis of this compound, determining whether it proceeds through an SN1 or SN2 type mechanism and identifying the rate-determining step. The influence of pH and the presence of catalysts on the hydrolysis rate can also be modeled.

By calculating the activation energies for different potential reactions, theoretical chemistry can predict the most likely degradation pathways under various conditions. This information is invaluable for predicting the environmental persistence of the compound and for designing effective methods for its neutralization.

Transition State Theory Applications in Reaction Kinetics

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. It postulates a quasi-equilibrium between reactants and activated transition state complexes. While specific and detailed TST applications exclusively for the reaction kinetics of this compound are not extensively documented in publicly available literature, the principles of TST have been applied to the thermal decomposition of the parent compound, sulfur mustard.

A kinetic model for the thermal decomposition of sulfur mustard has been developed, leveraging quantum chemical calculations and TST. nih.gov This model helps to elucidate the decomposition rate and the formation of major products. The study of sulfur mustard's decomposition reveals that the primary reaction pathways include the cleavage of the C-S bond, intramolecular elimination of hydrogen chloride (HCl), and chlorine atom abstraction of hydrogen from the secondary carbon. nih.gov

The rate constant for the thermal decomposition of sulfur mustard has been experimentally determined and theoretically modeled, with the following expression derived between 782 and 1058 K: nih.gov

This application of TST to sulfur mustard provides a strong theoretical framework that can be extended to understand the reaction kinetics of its derivatives, including this compound. The presence of the sulfoxide group is expected to influence the electronic structure and, consequently, the energy barriers and transition state geometries of various reaction pathways.

| Parameter | Value | Reference |

| Pre-exponential factor (A) | nih.gov | |

| Activation Temperature (Ea/R) | nih.gov | |

| Temperature Range | 782 - 1058 K | nih.gov |

Environmental Chemistry and Decontamination Research Involving Bis 2 Chloroethyl Sulfoxide

Role in Chemical Agent Remediation Strategies

Catalytic Processes Aimed at Sulfoxide (B87167) as a Primary Detoxification Product

The selective oxidation of sulfur mustard to its less toxic sulfoxide is a key goal in decontamination research. nih.gov Over-oxidation to the sulfone product must be avoided as it is also a potent toxin. nih.govchemrxiv.org Various catalytic systems have been investigated to achieve high selectivity for the sulfoxide.

Bioinspired molybdenum (Mo) and tungsten (W) dithiolene catalysts have shown promise in the selective oxidation of 2-chloroethyl ethyl sulfide (B99878) (CEES), a sulfur mustard simulant, using hydrogen peroxide as a green oxidant. nih.govchemrxiv.org These catalysts are inspired by the active sites of oxotransferase enzymes. nih.gov Under optimized conditions, certain Mo and W dithiolene complexes can promote the selective conversion of CEES to its sulfoxide in as little as 5-15 minutes with high selectivity and reusability. nih.gov

Nano-polyoxometalate clusters, specifically those with the formula {Mo72M30} where M can be Vanadium (V), Chromium (Cr), Iron (Fe), or Molybdenum (Mo), have also been studied for the catalytic degradation of CEES in aqueous media. acs.org Using hydrogen peroxide as the oxidant, these clusters can achieve selective oxidation to the sulfoxide. The catalytic activity was found to follow the order of V > Cr > Fe > Mo, with degradation rates of up to 97.01% within 5 minutes. acs.org The selectivity for the sulfoxide remained above 99% even after five cycles. acs.org

The following table summarizes the performance of selected catalytic systems in the selective oxidation of CEES to its sulfoxide.

| Catalyst | Oxidant | Reaction Time | Conversion (%) | Selectivity for Sulfoxide (%) | Reference |

| [WO2(mnt)2]2- | H2O2 | 5-15 min | >99 | >99 | nih.gov |

| [MoO2(bdt)2]2- | H2O2 | 5-15 min | >99 | >99 | nih.gov |

| {Mo72V30} | H2O2 | 5 min | 97.01 | >99 | acs.org |

| {Mo72Cr30} | H2O2 | 5 min | 90.56 | >99 | acs.org |

| {Mo72Fe30} | H2O2 | 5 min | 90.26 | >99 | acs.org |

Application of Advanced Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks) in Degradation

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have emerged as highly effective platforms for the capture and detoxification of chemical warfare agents, including sulfur mustard and its simulants. nih.gov Their high surface areas, tunable porosity, and active catalytic sites make them ideal candidates for decontamination applications. nih.govnih.gov

Zirconium-based MOFs, such as UiO-66 and its derivatives, have been extensively studied. acs.orgacs.org While highly effective for nerve agent degradation, their catalytic performance towards blister agents has been an area of active research. acs.org Defected granular UiO-66-NH2 metal-organic gels have demonstrated ultrafast degradation of CEES with a half-life of 7.6 minutes under ambient conditions. acs.org The decontamination mechanism involves a substitution reaction between the amino group on the MOF linker and CEES. acs.org Another variant, UiO-66S, with a smaller particle size, has shown effectiveness in the gas-phase decomposition of CEES, with a half-life of 1.34 hours. acs.org

Photocatalysis using MOFs is a particularly promising approach. Porphyrin-based MOFs, such as PCN-222/MOF-545, can generate singlet oxygen (¹O₂) under visible light from an LED. northwestern.edu This singlet oxygen then selectively oxidizes CEES to the non-toxic sulfoxide without forming the toxic sulfone, with a half-life of only 13 minutes. northwestern.edu Similarly, pyrene-based MOFs like NU-1000 and NU-400 act as efficient photosensitizers for generating singlet oxygen for CEES degradation. beilstein-journals.orgnih.govnih.gov NU-400, in particular, shows a rapid photocatalytic conversion of CEES to its sulfoxide in air with a half-life of less than 15 minutes. beilstein-journals.orgnih.gov Functionalizing MOFs with photosensitizers like rose bengal or methylene (B1212753) blue can also significantly enhance their photocatalytic activity under visible light, achieving complete conversion of CEES to sulfoxide within minutes. nih.govrsc.orgrsc.org

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers that have shown great potential for sulfur mustard decontamination. Donor-acceptor type porphyrin-based COFs can act as heterogeneous photocatalysts. rsc.org Under white LED light irradiation, these COFs can achieve a 99.2% conversion of CEES to the non-toxic sulfoxide with 100% selectivity within three hours. rsc.org The photocatalytic efficiency is attributed to facilitated charge transfer and the generation of reactive oxygen species. rsc.org Post-modification of COFs with silver nanostructures has also been shown to enhance their photocatalytic performance, achieving a half-life of 6.5 minutes for the degradation of sulfur mustard simulants under visible light. acs.org

The table below details the performance of various advanced materials in the degradation of CEES.

| Material | Degradation Method | Key Finding | Half-life | Reference |

| Defected granular UiO-66-NH2 MOGs | Substitution Reaction | Ultrafast degradation under ambient conditions. | 7.6 min | acs.org |

| UiO-66S | Gas-phase Decomposition | High performance in gas-phase reaction conditions. | 1.34 h | acs.org |

| PCN-222/MOF-545 | Photocatalysis (¹O₂) | Selective oxidation to sulfoxide. | 13 min | northwestern.edu |

| NU-400 | Photocatalysis (¹O₂) | Rapid degradation in air. | < 15 min | beilstein-journals.orgnih.gov |

| Donor-enhanced porphyrin-based COFs | Photocatalysis | High conversion and selectivity to sulfoxide. | - | rsc.org |

| Ag@TAPP–TFPT COF | Photocatalysis | Enhanced performance with silver nanostructures. | 6.5 min | acs.org |

| RB@ZIF-8 | Photocatalysis (¹O₂) | Complete conversion to sulfoxide. | 6 min | nih.gov |

| MB@UC | Photocatalysis (¹O₂) | Rapid and selective degradation. | 1.8 min | rsc.orgrsc.org |

Novel Reagents and Methodologies for Chemical Decontamination

Beyond catalysis with advanced materials, research is ongoing into other novel reagents and methodologies for the effective decontamination of sulfur mustard and its simulants.

One approach involves the use of readily available "off-the-shelf" metal salts in combination with commercial peroxides. nih.gov These simple reagents can catalyze the degradation of CEES in both solution and gel states, offering a practical and accessible decontamination method. nih.gov

Zeolite-Alpha and its composites with various metal oxides have been investigated as novel adsorbents for the decontamination of CEES. tandfonline.com Among the tested composites, Cr-O-Alpha and Ag-O-Alpha demonstrated promising results, achieving 93-98% decontamination. tandfonline.com

Atmospheric pressure plasma jets (APPJ) represent a novel physical decontamination method. researchgate.net Helium APPJ, in particular, has been shown to be effective in decontaminating surfaces contaminated with CEES. The plasma generates reactive species, such as hydroxyl radicals, which contribute to the degradation of the agent into products including 2-chloroethyl ethyl sulfoxide and 2-chloroethyl ethyl sulfone. researchgate.net Complete decontamination of a 4.53 mg/cm² CEES contamination was achieved in 2.5 minutes. researchgate.net

Titanate nanoscrolls, a form of TiO2 nanocrystals, have also been explored as reactive sorbents. unc.edu Their large surface area allows for the rapid absorption of CEES, and the intrinsic water molecules within their structure facilitate its hydrolysis to less harmful products. unc.edu

A reactive chemical decontaminant, N,N'-dichloro-bis[2,4,6-trichlorophenyl]urea (CC2), has been formulated for skin decontamination. researchgate.net When prepared as a formulation with Fuller's earth, it has shown significant efficacy in decontaminating sulfur mustard applied to the skin. researchgate.net

This table highlights some of the novel decontamination approaches for CEES.

| Reagent/Methodology | Key Feature | Decontamination Efficiency | Reference |

| "Off-the-shelf" metal salts and peroxides | Readily available and practical | Effective in solution and gel states | nih.gov |

| Zeolite-Alpha with metal oxide composites | High adsorption and decontamination potential | 93-98% (Cr-O-Alpha and Ag-O-Alpha) | tandfonline.com |

| Atmospheric pressure plasma jet | Physical decontamination method | Complete decontamination in 2.5 min | researchgate.net |

| Titanate nanoscrolls | Reactive sorbent for hydrolysis | Effective for CEES decomposition | unc.edu |

| N,N'-dichloro-bis[2,4,6-trichlorophenyl]urea (CC2) | Reactive chemical for skin decontamination | High efficacy in Fuller's earth formulation | researchgate.net |

Structure Reactivity Relationship Studies of Bis 2 Chloroethyl Sulfoxide and Analogues

Comparative Analysis of Chemical Reactivity and Stability with Bis(2-chloroethyl) Sulfide (B99878)

The oxidation of the sulfur atom in bis(2-chloroethyl) sulfide (HD) to a sulfoxide (B87167) significantly alters the compound's chemical reactivity and reaction mechanisms. While HD is a potent alkylating agent, its sulfoxide analogue, bis(2-chloroethyl) sulfoxide, exhibits different chemical behavior, particularly in hydrolysis and reactions with nucleophiles.

The high reactivity of bis(2-chloroethyl) sulfide stems from the ability of the sulfur atom to participate in intramolecular nucleophilic substitution (anchimeric assistance). publish.csiro.au This process involves the formation of a highly reactive cyclic episulfonium ion, which is then readily attacked by nucleophiles. publish.csiro.au The hydrolysis of HD proceeds via this SN1 mechanism, leading to the formation of 2-hydroxyethyl 2-chloroethyl sulfide and subsequently thiodiglycol (B106055). publish.csiro.aunih.gov

In contrast, the presence of the electron-withdrawing sulfoxide group deactivates the sulfur atom, inhibiting its ability to act as an internal nucleophile and thus preventing the formation of a cyclic intermediate. publish.csiro.au Consequently, the reaction mechanism shifts away from intramolecular substitution. Under basic conditions, this compound reacts with hydroxide (B78521) ions through a base-catalyzed E2 elimination of hydrogen chloride (HCl) to yield vinyl-chloroethyl sulfoxide and ultimately divinyl sulfoxide. publish.csiro.aulookchem.comresearchgate.net This contrasts sharply with the parent sulfide, which undergoes exclusive substitution of the chlorine atoms under similar conditions. publish.csiro.aulookchem.com

The stability of the sulfoxide is therefore highly dependent on the pH of the medium. In strongly alkaline solutions (pH 9-12), the rate of HCl elimination increases rapidly. researchgate.net

| Compound | Reaction Condition | Mechanism | Second-Order Rate Constant (k₂) at 25°C |

| Bis(2-chloroethyl) Sulfide | Aqueous Solution | SN1 Hydrolysis (Substitution) | Not applicable (First-order) |

| This compound | Aqueous OH⁻ | E2 Elimination | 1.1 x 10⁻² L mol⁻¹ s⁻¹ |

Investigation of Bis(2-chloroethyl) Sulfone Chemistry and its Formation from Sulfoxide

Further oxidation of this compound yields bis(2-chloroethyl) sulfone. wikipedia.org The sulfone group (-SO₂-) is even more strongly electron-withdrawing than the sulfoxide group, which further influences the molecule's reactivity. Like the sulfoxide, the sulfone does not undergo intramolecular substitution reactions. Instead, its primary reaction pathway under basic conditions is also the elimination of HCl. publish.csiro.aulookchem.com

Research has shown that the dehydrochlorination of the sulfone is significantly faster than that of the sulfoxide. wikipedia.org In an aqueous solution at pH 9, bis(2-chloroethyl) sulfone eliminates HCl approximately 100 times faster than this compound. researchgate.net This rate difference diminishes as the pH increases, but the sulfone remains more reactive. In a pH 12 solution, the sulfone's elimination rate is about 20 times higher than the sulfoxide's. researchgate.net The product of this elimination is the toxic vesicant divinyl sulfone. publish.csiro.au

The reaction of bis(2-chloroethyl) sulfone with different bases can lead to different products. Treatment with a strong base like aqueous sodium hydroxide results in cyclization to form p-oxathiane-4,4-dioxide, whereas a weaker base like sodium carbonate yields bis(hydroxyethyl)sulfone. wikipedia.org

The formation of bis(2-chloroethyl) sulfone from the sulfoxide is an oxidation reaction. This transformation can be achieved using various oxidizing agents. Common laboratory reagents capable of oxidizing sulfoxides to sulfones include hydrogen peroxide, peroxy acids, and potassium peroxymonosulfate (B1194676) (known as Oxone). publish.csiro.auorganic-chemistry.org The selective oxidation of a sulfide first to a sulfoxide and then to a sulfone is a well-established synthetic sequence in organic chemistry. researchgate.net

| Property | This compound | Bis(2-chloroethyl) Sulfone |

| Reaction with OH⁻ | E2 Elimination | E2 Elimination |

| Relative Rate of Elimination | Slower | Faster (approx. 20-100x) |

| Elimination Product | Divinyl Sulfoxide | Divinyl Sulfone |

| Formation | Oxidation of sulfide | Oxidation of sulfoxide |

Use of Monofunctional Analogues (e.g., 2-chloroethyl ethyl sulfide) as Chemical Simulants for Mechanistic Studies

Due to the high reactivity of bis(2-chloroethyl) sulfide and its oxidation products, mechanistic studies are often conducted using monofunctional analogues, with 2-chloroethyl ethyl sulfide (CEES) being the most common simulant. nih.govnih.gov CEES contains the key 2-chloroethyl sulfide functional group but has only one reactive arm, simplifying the analysis of reaction kinetics and product formation.

Studies on the hydrolysis of CEES have provided significant insights into the behavior of its bifunctional counterpart. The hydrolysis mechanism involves the formation of sulfonium (B1226848) salts, and detailed kinetic analysis of these pathways has helped to build a more complete model for the more complex hydrolysis of sulfur mustard. nih.govresearchgate.netacs.org

The reactions of CEES and its oxidized derivatives with nucleophiles have also been directly compared to the bifunctional compounds. For instance, the reaction of the sulfoxide and sulfone of CEES with hydroxide ions proceeds via the same base-catalyzed elimination mechanism observed for this compound and sulfone. publish.csiro.aulookchem.com This confirms that the fundamental reactivity of the chloroethyl group attached to a sulfoxide or sulfone is dictated by the oxidized sulfur center, and these findings can be extrapolated to the bifunctional agent. These simulant studies allow for a safer and more controlled investigation of reaction mechanisms that are directly relevant to the chemistry of this compound.

Exploration of Halogen and Heteroatom Analogues for Structure-Property Correlations

The nature of the halogen atom in the 2-haloethyl group plays a critical role in the reactivity of the molecule. Structure-reactivity principles dictate that the rate of both substitution and elimination reactions is highly dependent on the leaving group ability of the halide. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻.

While direct kinetic studies on bis(2-bromoethyl) sulfoxide and bis(2-iodoethyl) sulfoxide are not extensively documented in readily available literature, their reactivity can be inferred from established chemical principles and studies on analogous compounds. For example, research on N-(2-bromoethyl) analogues of other alkylating agents has shown that the bromo compound cyclizes to form its reactive intermediate almost instantaneously, at a much faster rate than the corresponding chloro analogue. nih.gov This is attributed to the fact that bromide is a better leaving group than chloride.

Applying this principle, it is expected that bis(2-bromoethyl) sulfoxide would undergo base-catalyzed elimination of HBr significantly faster than this compound eliminates HCl. Similarly, bis(2-iodoethyl) sulfoxide would be the most reactive in this series. The synthesis of these halogen analogues has been described, confirming their availability for such comparative studies. biuletynwat.pl

| Analogue | Halogen Leaving Group | Expected Relative Reactivity in Elimination |

| Bis(2-chloro ethyl) Sulfoxide | Cl⁻ | Base |

| Bis(2-bromo ethyl) Sulfoxide | Br⁻ | Faster |

| Bis(2-iodo ethyl) Sulfoxide | I⁻ | Fastest |

Replacing the central sulfur atom with selenium, its heavier congener in Group 16, provides another avenue for studying structure-property correlations. Organoselenium compounds often exhibit reactivity that is mechanistically similar but quantitatively different from their sulfur counterparts.

Several key differences between sulfur and selenium influence this reactivity:

Nucleophilicity and Basicity: Selenolate ions (RSe⁻) are generally stronger nucleophiles and less basic than the corresponding thiolates (RS⁻). pageplace.de

Bond Strength: The carbon-selenium (C-Se) bond is weaker and longer than the carbon-sulfur (C-S) bond, making it more susceptible to cleavage.

Electrophilicity: Selenenyl halides (RSeX) are typically more stable yet more reactive as electrophiles than sulfenyl halides (RSX). pageplace.de

Oxidation State: Selenium compounds can better resist permanent oxidation compared to sulfur analogues, and certain reactions, such as the syn-elimination of selenoxides, are often much easier and occur under milder conditions than the corresponding sulfoxide elimination. pageplace.denih.gov

These properties make selenium analogues valuable tools in mechanistic and synthetic studies. The increased reactivity can facilitate reactions or allow them to proceed under different conditions, providing insights into transition states and reaction pathways. The synthesis of organoselenium compounds, including the direct use of elemental selenium, has become increasingly sophisticated, making a wide range of selenium analogues accessible for research. nih.gov The study of bis(2-chloroethyl) selenide (B1212193) and its potential oxidation products (selenoxide and selenone) can therefore provide a deeper understanding of the electronic and steric factors that govern the reactivity of this class of molecules.

Future Directions in Bis 2 Chloroethyl Sulfoxide Research

Emerging Methodologies in Advanced Oxidation and Degradation

The degradation of bis(2-chloroethyl) sulfoxide (B87167) is a critical area of research, aimed at its complete mineralization or conversion into non-toxic products. While traditional oxidation can convert sulfur mustard into the sulfoxide, a key challenge is preventing further oxidation into the highly toxic bis(2-chloroethyl) sulfone and divinyl sulfone. researchgate.netnih.gov Future research is therefore geared towards more selective and efficient degradation pathways using Advanced Oxidation Processes (AOPs).

Emerging AOPs involve the generation of highly reactive radical species, such as hydroxyl radicals (•OH), which can rapidly break down recalcitrant organic compounds. mdpi.comresearchgate.net Key future research directions include:

Photocatalysis with Novel Materials: Metal-Organic Frameworks (MOFs) and nanostructures like titanium dioxide (TiO2) and manganese oxide are being explored for their catalytic properties. mdpi.comnih.govresearchgate.net Porphyrin-based MOFs, for example, can generate singlet oxygen under illumination, which has been shown to selectively oxidize sulfur mustard simulants to the sulfoxide without forming the toxic sulfone. northwestern.edu Future work will likely focus on optimizing these catalysts for the specific degradation of the sulfoxide itself.

Enhanced Fenton and Peroxide-Based Systems: While hydrogen peroxide alone is not highly effective, its activation by catalysts like sodium molybdate (B1676688) or bicarbonate ions can significantly enhance the oxidation of sulfur mustard to its sulfoxide. ekb.eg Research is moving towards developing more robust and efficient catalytic systems that can be deployed in various environmental matrices.

Integrated Systems: Combining AOPs with biological processes is a promising frontier. mdpi.commdpi.com This approach could involve using an AOP to break down bis(2-chloroethyl) sulfoxide into more biodegradable intermediates, which are then mineralized by microorganisms.

Ozonolysis: The use of ozone gas as a powerful oxidizing agent presents a clean method for decontamination, as it avoids the use of liquid reagents. researchgate.net Studies on sulfur mustard and its simulants have shown that ozone can selectively produce the sulfoxide, and future research will aim to control this process to prevent over-oxidation and apply it directly to the sulfoxide. researchgate.net

Table 1: Comparison of Emerging Degradation Methodologies

| Methodology | Catalyst/Reagent | Target Compound | Key Findings/Future Direction |

|---|---|---|---|

| Photocatalysis | Porphyrin-based MOFs | Mustard Simulant (CEES) | Selectively oxidizes sulfide (B99878) to sulfoxide, avoiding toxic sulfone formation. northwestern.edu Future work aims to apply this to the sulfoxide. |

| Photocatalysis | TiO2, ZnO Nanoparticles | Sulfur Mustard, Soman | Nanoparticles enhance the degradation of toxic agents in reactive suspensions. researchgate.net |

| Activated Peroxide | H2O2 with NaHCO3 & Sodium Molybdate | Sulfur Mustard | Activators enhance oxidation to the non-vesicant sulfoxide. ekb.eg Research focuses on optimizing formulations. |

| Ozonolysis | Ozone Gas | Sulfur Mustard & Simulants | Allows for controlled, selective oxidation to the sulfoxide at room and sub-zero temperatures. researchgate.net |

| Reactive Sorbents | Manganese Oxide Nanostructures | Sulfur Mustard | Material structure influences reaction pathway (hydrolysis vs. oxidation). researchgate.net Future studies will explore tailored nanostructures. |

Development of Novel Analytical Techniques for Trace Detection

The ability to detect trace levels of this compound is paramount for environmental monitoring and forensic analysis, as it serves as a biomarker for sulfur mustard exposure. acs.orgacs.org While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods, future research is focused on developing faster, more sensitive, and field-deployable techniques. cdc.govdtic.mil

Key frontiers in analytical detection include:

Ambient Ionization Mass Spectrometry: Techniques like Paper Spray Mass Spectrometry (PS-MS) and 3D-Printed Cone Spray Ionization (3D-PCSI) are emerging for the rapid analysis of chemical warfare agents and their hydrolysis or oxidation products with minimal to no sample preparation. nih.govrsc.orgscispace.com These methods are suitable for both lab and in-field applications, offering detection in complex matrices like soil and biological fluids. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): The coupling of gas chromatography with HRMS instruments, such as the Orbitrap, enables non-targeted screening of samples. acs.org This allows for the discovery of route-specific chemical signatures and a more comprehensive analysis of degradation products without prior assumptions about the compounds present. acs.org

Tandem Mass Spectrometry (GC-MS/MS): The development of highly sensitive and selective procedures using GC-MS/MS allows for the determination of sulfur mustard and its products in matrices with high sorption activity, such as concrete and brick. researchgate.net Future efforts will focus on improving extraction efficiency and lowering detection limits further. researchgate.net

Element-Specific Detection: The use of inductively coupled plasma mass spectrometry (ICP-MS) for sulfur-specific detection coupled with high-performance liquid chromatography (HPLC) provides an alternative and highly specific method for identifying sulfur-containing degradation products. nih.gov

Table 2: Comparison of Novel Analytical Techniques

| Technique | Matrix | Limit of Detection (LOD) | Key Advantage |

|---|---|---|---|

| 3D-PCSI-MS | Soil | 100 ppt (B1677978) - 750 ppb | Rapid, low-cost, suitable for in-field detection. nih.gov |

| Paper Spray MS | Blood, Urine | 0.36 - 1.25 ng/mL | Rapid, requires no sample preparation. rsc.orgscispace.com |

| GC-MS/MS | Concrete, Brick, Polymers | 0.7 - 0.9 ng/g | High sensitivity and selectivity for complex, high-sorption matrices. researchgate.net |

| GC-HRMS (Orbitrap) | Soil, Textiles | 0.05% w/w (spiked) | Enables non-targeted screening and discovery of route-specific signatures. acs.org |

| HPLC-ICP-MS | Aqueous | Not Specified | Provides element-specific (sulfur) detection for unambiguous identification. nih.gov |

Frontiers in Computational Modeling and Predictive Chemistry

Computational chemistry and predictive modeling are becoming indispensable tools for understanding the fate, reactivity, and degradation of chemical compounds like this compound. These in silico methods can significantly reduce the need for extensive experimental studies and provide deep mechanistic insights.

Future directions in this field involve:

Degradation Pathway Prediction: Advanced software tools are being developed to automatically predict the degradation products of small molecules without relying on pre-existing rule-based systems. schrodinger.comnih.gov By using quantum mechanics and exploring potential energy surfaces, these tools can simulate degradation under various conditions (e.g., thermal, oxidative) and predict the formation of products, including the potential for toxic byproducts like sulfones. schrodinger.com

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): QSAR models have been used to predict the toxicity of sulfur mustard breakdown products. researchgate.netresearchgate.net In the future, QSRR models will be further developed to predict the reactivity of this compound with oxidants like hydroxyl radicals. Quantum chemical calculations can determine energy gaps between molecular orbitals, which correlate with reactivity and can be used to build predictive models for degradation kinetics in AOPs. nih.gov